2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-amino-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-6(2)4-5-8-7(3)12-10(11)13-9(8)14/h6H,4-5H2,1-3H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAWAWILSOXYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308997 | |
| Record name | 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-49-7 | |
| Record name | NSC210582 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol typically involves the condensation of appropriate aldehydes or ketones with guanidine derivatives. One common method includes the reaction of 3-methylbutanal with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often involve heating the mixture under reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, amines, and oxo derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Pyrimidine Derivatives
| Compound Name | Substituents (Positions) | Molecular Weight | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| 2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol | 2-NH₂, 6-CH₃, 5-(3-methylbutyl) | ~239.3 g/mol* | Amino, hydroxyl, branched alkyl | Not explicitly listed |
| 2-Amino-6-methyl-5-(4-methylbenzyl)pyrimidin-4-ol | 2-NH₂, 6-CH₃, 5-(4-methylbenzyl) | ~269.3 g/mol | Amino, hydroxyl, aromatic benzyl | 500159-98-8 |
| 6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol | 2-N(CH₃)₂, 5-NO, 6-NH₂ | 199.2 g/mol | Nitroso, dimethylamino | 70700-44-6 |
| 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 5-(CH₂CH(OCH₂CH₃)₂), 6-NH₂ | 227.3 g/mol | Diethoxyethyl, amino | 7400-06-8 |
*Estimated based on analogous structures.
Key Observations :
- Branched vs. Aromatic Substituents : The 3-methylbutyl group in the target compound enhances lipophilicity compared to the 4-methylbenzyl group in its benzyl-substituted analogue (CAS 500159-98-8). The latter’s aromatic ring may facilitate π-π stacking interactions, relevant in drug-receptor binding .
- Electron-Withdrawing Groups: The nitroso (-NO) and dimethylamino (-N(CH₃)₂) groups in 6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol (CAS 70700-44-6) introduce contrasting electronic effects. The nitroso group is electron-withdrawing, while dimethylamino is electron-donating, altering acidity (pKa) and reactivity .
- Ether vs.
Physicochemical Properties
Table 2: Property Comparison
| Property | This compound (Estimated) | 2-Amino-6-methyl-5-(4-methylbenzyl)pyrimidin-4-ol | 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol |
|---|---|---|---|
| Boiling Point | ~450–460°C* | 454.3°C | Not reported |
| Density | ~1.10–1.15 g/cm³* | 1.13 g/cm³ | Not reported |
| Polar Surface Area (PSA) | ~85–90 Ų* | 67.48 Ų | ~90 Ų |
| LogP | ~2.5–3.0* | Not reported | ~1.0–1.5 |
*Derived from structurally similar compounds in and .
Key Trends :
- Hydrophobicity : The 3-methylbutyl chain likely increases LogP compared to the diethoxyethyl analogue, suggesting reduced water solubility. This aligns with the higher density (1.13 g/cm³) observed in the benzyl-substituted compound (CAS 500159-98-8) .
- Spectroscopic Behavior: Quantum chemical studies on similar pyrimidines (e.g., 2-amino-4-methoxy-6-methylpyrimidine) reveal that alkyl substituents like 3-methylbutyl may red-shift UV-Vis absorption due to hyperconjugative effects .
Biological Activity
2-Amino-6-methyl-5-(3-methylbutyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that facilitates interactions with various biological targets, making it a subject of interest in drug discovery and development.
The chemical structure of this compound includes:
- Molecular Formula : CHNO
- Molecular Weight : 210.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group and the pyrimidine ring can form hydrogen bonds, while the 3-methylbutyl group enhances lipophilicity, facilitating cellular penetration. This interaction can lead to enzyme inhibition or modulation, which is crucial for its therapeutic effects.
Biological Activities
Research has indicated several potential biological activities for this compound, including:
1. Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting microbial cell functions through enzyme inhibition.
2. Antiviral Properties
The compound has been investigated for its antiviral potential against various pathogens. Preliminary data suggest it may inhibit viral replication by targeting viral enzymes.
3. Anticancer Effects
In vitro studies indicate that this compound can induce apoptosis in cancer cells. It has been shown to affect pathways related to cell growth and survival, particularly in lymphoid malignancies .
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Activity
In a study evaluating various pyrimidine derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Properties
A preclinical study assessed the anticancer activity of this compound on human lymphoma cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed that the compound triggered apoptosis via the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage .
Data Table: Summary of Biological Activities
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher yields, reduced side products |
| Solvent System | DMF or DMSO | Enhances solubility of reactants |
| Catalyst | Pd(PPh₃)₄ for coupling reactions | Facilitates C–C bond formation |
Advanced: How can computational chemistry resolve discrepancies between experimental and predicted spectroscopic data for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p) level) can predict NMR chemical shifts, IR vibrations, and electronic properties. Steps include:
Geometry Optimization : Use Gaussian or ORCA to minimize energy.
Frequency Analysis : Validate stationary points and avoid imaginary frequencies.
Spectroscopic Simulation : Compare computed NMR/IR data with experimental results. Discrepancies may arise from solvent effects or intermolecular interactions; incorporate polarizable continuum models (PCM) for accuracy .
Case Study : A study on similar pyrimidines showed deviations in NH₂ group vibrations due to hydrogen bonding, resolved by including explicit solvent molecules in simulations .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents (e.g., 3-methylbutyl group at δ ~1.2–1.6 ppm for CH₃; pyrimidine ring protons at δ 6.5–8.5 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and amino (3350–3450 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. Example Data :
| Technique | Key Peaks/Observations | Functional Group Identified |
|---|---|---|
| ¹H NMR | δ 2.3 (s, 3H, CH₃), δ 1.4 (m, 2H, CH₂) | Methyl and alkyl chains |
| HRMS | m/z 235.1210 ([M+H]⁺) | Molecular formula confirmed |
Advanced: What mechanistic strategies elucidate the compound’s role in catalytic reactions (e.g., enzyme inhibition)?
Methodological Answer:
- Kinetic Studies : Monitor substrate depletion via HPLC or UV-Vis to determine rate constants.
- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways.
- Docking Simulations : AutoDock Vina or Schrödinger Suite can predict binding modes in enzyme active sites. For example, the 3-methylbutyl group may occupy hydrophobic pockets, enhancing affinity .
Validation : Compare computational binding energies with experimental IC₅₀ values to refine models.
Basic: How should stability studies be designed for this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40–60°C for 1–4 weeks.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the pyrimidine ring).
- Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation.
Key Findings : Pyrimidine derivatives are prone to hydrolysis under acidic conditions; neutral pH and refrigeration (4°C) enhance stability .
Advanced: How do substituents (e.g., 3-methylbutyl) influence electronic properties and bioactivity?
Methodological Answer:
- Electron-Donating Effects : Alkyl groups (e.g., 3-methylbutyl) increase electron density on the pyrimidine ring, altering reactivity in nucleophilic substitutions.
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent hydrophobicity (logP) with biological activity (e.g., antimicrobial IC₅₀).
- Comparative Studies : Replace 3-methylbutyl with shorter chains; observe reduced activity due to weaker hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
